Product packaging for 1,3-Pentadiyne, 1,5,5,5-tetrafluoro-(Cat. No.:CAS No. 64788-24-5)

1,3-Pentadiyne, 1,5,5,5-tetrafluoro-

Cat. No.: B13417631
CAS No.: 64788-24-5
M. Wt: 136.05 g/mol
InChI Key: MPUNIKDSZGUONG-UHFFFAOYSA-N
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Description

1,3-Pentadiyne, 1,5,5,5-tetrafluoro- is a fluorinated organic compound with the molecular formula C5F4 and a molecular weight of 136.0471 g/mol . Its CAS Registry Number is 64788-24-5 . This compound is characterized by its diyne backbone and tetrafluoro substitution, a structure that suggests potential as a building block in materials science and synthetic chemistry. The integration of fluorine atoms into a diyne system is of significant interest, as fluorinated groups are known to impart high stability, unique polarity, and increased lipophilicity to molecules . Specific data for this compound includes a calculated boiling point of approximately 325.65 K (52.5 °C) and a calculated Gibbs free energy of formation of -379.58 kJ/mol . This product is intended for research purposes only and is not for human or veterinary use. Researchers are encouraged to consult the safety data sheet (SDS) prior to use. While direct applications for this specific compound are not widely documented in the readily available literature, its structure positions it as a candidate for the development of advanced polymers , the synthesis of novel fluorinated building blocks , and materials research involving highly stable, hydrophobic components .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5F4 B13417631 1,3-Pentadiyne, 1,5,5,5-tetrafluoro- CAS No. 64788-24-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64788-24-5

Molecular Formula

C5F4

Molecular Weight

136.05 g/mol

IUPAC Name

1,5,5,5-tetrafluoropenta-1,3-diyne

InChI

InChI=1S/C5F4/c6-4-2-1-3-5(7,8)9

InChI Key

MPUNIKDSZGUONG-UHFFFAOYSA-N

Canonical SMILES

C(#CC(F)(F)F)C#CF

Origin of Product

United States

Synthetic Methodologies for 1,3 Pentadiyne, 1,5,5,5 Tetrafluoro and Analogous Fluorinated Polyynes

Direct Synthesis Approaches for 1,3-Pentadiyne, 1,5,5,5-tetrafluoro-

Direct synthesis aims to construct the target molecule in a minimal number of steps, often from readily available precursors.

Pulsed High Voltage Discharge Synthesis from Fluorinated Precursors

One of the documented methods for the synthesis of 1,3-pentadiyne, 1,5,5,5-tetrafluoro- involves the use of fluorinated precursors in specialized reaction conditions. ontosight.ai While specific details of a pulsed high voltage discharge synthesis for this exact compound are not extensively published, this technique is a known method for generating highly reactive species and facilitating unique chemical transformations. The general principle involves creating a plasma state where high-energy electrons and ions can initiate bond-breaking and bond-forming reactions that are inaccessible under conventional thermal conditions. For the synthesis of 1,3-pentadiyne, 1,5,5,5-tetrafluoro-, a plausible precursor could be a molecule containing the necessary carbon backbone and fluorine atoms, which upon discharge, rearranges to form the desired polyyne structure.

General Strategies for Fluoroalkyne Generation

The synthesis of fluorinated polyynes often relies on the generation and subsequent reaction of fluoroalkyne intermediates. Several general strategies have been developed for this purpose.

Elimination Reactions of Fluoroalkenes (Ionic and Radical Pathways)

Elimination reactions of fluoroalkenes are a viable route to generate fluoroalkynes. ukri.org This approach typically involves a fluoroalkene derivative with a suitable leaving group. The reaction can proceed through either an ionic or a radical pathway, depending on the reagents and conditions employed. ukri.org

Ionic Pathway: In an ionic mechanism, a base removes a proton, and a leaving group departs, leading to the formation of a triple bond. The choice of base and solvent is critical to favor elimination over competing reactions like nucleophilic substitution. siue.edu The strength of the carbon-fluorine bond can make fluoride (B91410) a less favorable leaving group compared to other halogens, influencing the reaction conditions required. siue.edu

Radical Pathway: Alternatively, a radical initiator can trigger a cascade of reactions, leading to the formation of the fluoroalkyne. Photochemically initiated elimination processes are also being explored for this purpose. ukri.org

A significant challenge in these reactions is managing the reactivity of the generated fluoroalkyne, which is often trapped in situ with a suitable reagent to prevent decomposition or unwanted side reactions. ukri.org

Nucleophilic Substitution of Activated Alkyne Derivatives

Nucleophilic substitution offers another avenue for the synthesis of fluoroalkynes. ukri.org This strategy involves the displacement of a leaving group on an activated alkyne derivative with a fluoride ion. The success of this approach hinges on the activation of the alkyne to facilitate nucleophilic attack. One promising method involves the use of sulfonium (B1226848) or iodonium (B1229267) salts as leaving groups. ukri.org Computational studies have suggested that the activation energy for the fluorination of an alkynyl sulfonium salt is feasible. ukri.org The use of phase-transfer catalysts can be employed to enhance the solubility and reactivity of the fluoride source.

Electrophilic Fluorination in Metal Acetylide Complex Formation

Electrophilic fluorination represents a powerful method for the direct introduction of fluorine to a carbon center. In the context of fluoroalkyne synthesis, this can be achieved by reacting a metal acetylide complex with an electrophilic fluorinating agent. nih.gov

A notable example is the reaction of a ruthenium acetylide complex, [Ru(C≡CH)(η⁵-C₅Me₅)(dppe)], with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI). This reaction leads to the formation of a fluorovinylidene complex, which upon deprotonation, yields the desired fluoroalkynyl complex. nih.gov This method has the advantage of producing a stable and isolable fluoroalkyne complex, which allows for detailed structural and reactivity studies. nih.gov

Synthetic Routes to Fluorinated Diynes and Related Polyynes

The synthesis of fluorinated diynes and longer polyynes often employs coupling reactions to extend the carbon chain. A common strategy involves the oxidative homocoupling of terminal alkynes, such as in the Glaser coupling reaction. wikipedia.org To synthesize more complex, unsymmetrical polyynes, cross-coupling reactions are utilized.

For fluorinated polyynes, protective groups are often necessary to prevent side reactions during the chain-doubling process. Silyl groups, such as triethylsilyl (TES), are commonly used as end-caps to protect the polyyne chain during synthesis. wikipedia.org

The table below summarizes the general synthetic strategies discussed:

Synthetic Strategy Description Key Features Challenges
Pulsed High Voltage Discharge Utilizes plasma to induce reactions in fluorinated precursors.Access to highly reactive species and unique transformations.Requires specialized equipment; reaction control can be difficult.
Elimination Reactions of Fluoroalkenes Generation of fluoroalkynes via ionic or radical elimination pathways from fluoroalkene derivatives. ukri.orgCan be performed under mild conditions. ukri.orgThe high reactivity of the fluoroalkyne product often necessitates in situ trapping. ukri.org
Nucleophilic Substitution Displacement of a leaving group on an activated alkyne with a fluoride ion. ukri.orgCan utilize sulfonium or iodonium salts as effective leaving groups. ukri.orgRequires activation of the alkyne; fluoride nucleophilicity can be low.
Electrophilic Fluorination Reaction of a metal acetylide with an electrophilic fluorinating agent. nih.govAllows for direct fluorination and can produce stable fluoroalkyne complexes. nih.govMay require the synthesis of specific organometallic precursors.

Chodkiewicz Method for Unsymmetrical Diyne Formation.researchgate.net

The Cadiot-Chodkiewicz coupling is a powerful and widely employed method for the synthesis of unsymmetrical 1,3-diynes. rsc.orgwikipedia.org This reaction involves the copper-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne in the presence of an amine base. rsc.orgwikipedia.org The general mechanism proceeds through the deprotonation of the terminal alkyne to form a copper(I) acetylide, which then undergoes oxidative addition and reductive elimination with the 1-haloalkyne to form the new carbon-carbon bond. wikipedia.org

A convenient protocol for the Cadiot-Chodkiewicz coupling of volatile, low molecular weight alkynes involves the in situ generation of the bromoalkyne from a dibromoolefin precursor, which circumvents the handling of hazardous intermediates. nih.govnih.gov This approach could be particularly relevant for the synthesis of fluorinated analogs where the precursors might be volatile.

Table 1: Key Features of the Chodkiewicz Method for Unsymmetrical Diyne Synthesis

FeatureDescriptionReference
Reactants Terminal alkyne and a 1-haloalkyne rsc.orgwikipedia.org
Catalyst Copper(I) salt (e.g., CuBr, CuI) rsc.orgwikipedia.org
Base Amine base (e.g., piperidine) wikipedia.org
Product Unsymmetrical 1,3-diyne rsc.org
Key Challenge Potential for homocoupling as a side reaction nih.gov

Homocoupling Strategies for Symmetrical Diyne Synthesis.researchgate.net

For the synthesis of symmetrical diynes, where both substituents on the diyne are identical, homocoupling reactions are employed. The most prominent of these are the Glaser, Eglinton, and Hay couplings. These methods involve the oxidative coupling of two molecules of a terminal alkyne. organic-chemistry.org

The Glaser coupling is one of the oldest methods and typically uses a copper(I) salt in the presence of an oxidant like oxygen. rsc.org The Eglinton coupling , a modification of the Glaser reaction, utilizes a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a solvent like pyridine. organic-chemistry.org This method is particularly useful for the synthesis of macrocyclic diynes. The Hay coupling is a catalytic version of the Glaser coupling that employs a copper(I) salt in conjunction with a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA), which enhances the solubility and reactivity of the catalyst. organic-chemistry.org

The synthesis of a symmetrical fluorinated diyne, for example, the homocoupling of 3,3,4,4-tetrafluorobut-1-yne, would yield 1,8,8,8,9,9,9-heptafluoro-1,3-octadiyne. The reaction mechanism for these couplings generally involves the formation of a copper acetylide intermediate, followed by an oxidative dimerization process. ub.edu Recent advancements have focused on developing greener protocols for these reactions, improving their efficiency and environmental impact. rsc.org

Table 2: Comparison of Homocoupling Strategies for Symmetrical Diyne Synthesis

MethodCatalyst SystemOxidantKey CharacteristicsReference
Glaser Coupling Copper(I) saltOxygen (air)The original homocoupling method. rsc.org
Eglinton Coupling Stoichiometric Copper(II) salt (e.g., Cu(OAc)₂) in pyridineNone (Cu(II) is the oxidant)Useful for macrocyclization. organic-chemistry.org
Hay Coupling Catalytic Copper(I) salt with a ligand (e.g., TMEDA)Oxygen (air)Catalytic version with improved solubility. organic-chemistry.org

Preparation of Perfluoropentadiene Derivatives.nih.gov

While not a direct synthesis of polyynes, the preparation of fluorinated dienes can provide precursors or analogous structures. The synthesis of partially fluorinated 1,3- and 1,4-dienes has been achieved through palladium-catalyzed coupling reactions. The synthesis of (polyfluoroalkyl)cyclopentenes, which are precursors to cyclopentadienes, has been demonstrated through a multi-step process involving the radical addition of perfluoroalkyl iodides to an alcohol, followed by deiodination and dehydration.

It is important to note that attempts to synthesize (polyfluoroalkyl)cyclopentadienes through certain radical addition pathways have been reported to be unsuccessful, leading to the formation of unexpected side products.

Advanced Spectroscopic Characterization and Elucidation of Molecular Architecture for 1,3 Pentadiyne, 1,5,5,5 Tetrafluoro

Microwave Spectroscopy of 1,3-Pentadiyne, 1,5,5,5-tetrafluoro-

Microwave spectroscopy is a powerful technique for determining the precise molecular structure of gas-phase molecules from their rotational spectra. However, a thorough search of available scientific literature and databases did not yield specific experimental microwave spectroscopy data for 1,3-Pentadiyne, 1,5,5,5-tetrafluoro-. The following subsections outline the methodologies that would be employed in such a study.

Rotational Spectra and Spectroscopic Constants Determination.

The determination of rotational spectra for a molecule like 1,3-Pentadiyne, 1,5,5,5-tetrafluoro- would involve measuring the absorption of microwave radiation as a function of frequency. The resulting spectral lines correspond to transitions between different rotational energy levels. From the frequencies of these transitions, a set of spectroscopic constants can be determined. These constants include the rotational constants (A, B, and C), which are inversely proportional to the moments of inertia of the molecule, and centrifugal distortion constants, which account for the slight stretching of the molecule as it rotates.

Elucidation of Molecular Structure from Microwave Data.

The experimentally determined rotational constants are fundamental to elucidating the molecular structure. By fitting the moments of inertia derived from these constants, it is possible to calculate precise bond lengths and bond angles. For 1,3-Pentadiyne, 1,5,5,5-tetrafluoro-, this analysis would provide the geometry of the carbon chain, the C-F bond lengths, and the F-C-F bond angles in the tetrafluoroethyl group.

Isotopic Substitution Studies (e.g., Carbon-13, Deuterium).

To further refine the molecular structure, isotopic substitution studies are invaluable. By synthesizing and analyzing the microwave spectra of isotopically labeled versions of 1,3-Pentadiyne, 1,5,5,5-tetrafluoro- (e.g., with Carbon-13 or Deuterium), the positions of specific atoms can be precisely determined using Kraitchman's equations. This method relies on the fact that isotopic substitution alters the mass distribution and thus the moments of inertia of the molecule, leading to shifts in the rotational transition frequencies.

Photoelectron Spectroscopy of Fluorinated Pentadiynes.

Photoelectron spectroscopy provides information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. For 1,3-Pentadiyne, 1,5,5,5-tetrafluoro-, the following ionization energies have been reported:

Ionization Energy (eV)MethodReference
10.58PEBieri, Asbrink, et al., 1981 nist.gov
10.85 (Vertical)PEBieri, Heilbronner, et al., 1977 nist.gov

These values correspond to the energy required to remove an electron from the molecule, providing insight into the energies of its molecular orbitals. The study by Bieri, Heilbronner, et al. in 1977 specifically investigated the electronic states of the radical cation of perfluoropentadiyne-1,3. nist.gov

Mass Spectrometry and Gas Phase Ion Energetics of 1,3-Pentadiyne, 1,5,5,5-tetrafluoro-.

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. The electron ionization mass spectrum of 1,3-Pentadiyne, 1,5,5,5-tetrafluoro- is available and provides information about the stability of the molecular ion and its fragmentation pathways. nist.govnist.gov

Gas-phase ion energetics data, which describes the energy changes associated with the formation of ions in the gas phase, is also available for this compound from the NIST Chemistry WebBook. nist.govnist.gov This data is crucial for understanding the thermodynamics of ionization and fragmentation processes.

Nuclear Magnetic Resonance (NMR) Investigations on Fluorinated Pentadiyne and Pentadiene Systems.

An NMR investigation of this compound would be expected to reveal:

¹⁹F NMR: The chemical shift(s) of the fluorine nuclei would provide information about the electronic environment of the -CF₃ and terminal -F groups. Coupling between the fluorine atoms would also be observed.

¹³C NMR: The chemical shifts of the five carbon atoms would indicate their respective chemical environments within the diyne chain and the fluorinated group. Carbon-fluorine coupling constants would provide valuable structural information.

Following a comprehensive search of available scientific literature and spectroscopic databases, it has been determined that specific experimental or theoretical vibrational spectroscopy data (Infrared and Raman) for the compound 1,3-Pentadiyne, 1,5,5,5-tetrafluoro- is not publicly available at this time.

Therefore, the requested section "3.5. Vibrational Spectroscopy (Infrared, Raman) for Structural Insight," which was to include detailed research findings and data tables, cannot be generated. The creation of scientifically accurate and verifiable content for this specific molecule is contingent on the future publication of relevant research.

To provide some context, a general discussion of the expected vibrational modes for a molecule with the structure of 1,3-Pentadiyne, 1,5,5,5-tetrafluoro- (CF₃-C≡C-C≡C-F) can be offered based on known spectroscopic trends for its constituent functional groups.

C≡C Stretching Vibrations: The conjugated diyne core would be expected to exhibit characteristic triple bond stretching frequencies. In Raman spectroscopy, the symmetric stretching mode of the diyne system would likely be a strong and sharp band, while the antisymmetric stretch would be more prominent in the infrared (IR) spectrum. The exact positions of these bands would be influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups.

C-F Stretching Vibrations: The molecule contains both a trifluoromethyl (-CF₃) group and a single fluorine atom attached to a sp-hybridized carbon. The -CF₃ group would give rise to strong, characteristic absorption bands in the IR spectrum, typically in the 1350-1100 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes. The stretching vibration of the C-F bond at the other end of the diyne chain would also be expected in the IR spectrum, likely at a different frequency due to the different electronic environment.

Bending Vibrations: Various bending modes, such as C-C-C, C-C-F, and F-C-F deformations, would occur at lower frequencies in the fingerprint region of the IR and Raman spectra.

Without experimental or computational data for 1,3-Pentadiyne, 1,5,5,5-tetrafluoro-, any further analysis or generation of data tables would be purely speculative and would not meet the standards of a scientifically accurate article.

Computational and Theoretical Chemical Investigations of 1,3 Pentadiyne, 1,5,5,5 Tetrafluoro

Quantum Chemical Calculations (e.g., Ab initio, Density Functional Theory (DFT), BLYP)

Quantum chemical calculations are fundamental tools for investigating the molecular properties of 1,3-Pentadiyne, 1,5,5,5-tetrafluoro-. Methods such as ab initio, Density Functional Theory (DFT), and specific functionals like BLYP (Becke, Lee, Yang, and Parr) are employed to predict its geometric structure, energetic properties, and electronic characteristics. researchgate.netnih.gov

DFT, particularly with the B3LYP functional, is widely used to study fluorinated organic molecules. nih.govresearchgate.net These calculations provide insights into how the introduction of fluorine atoms influences the molecule's stability and reactivity. For instance, in studies of related fluorinated compounds, DFT has been used to evaluate geometric structures, energy properties, and sensitivities. researchgate.net The choice of basis set, such as 6-31+G(d,p) or cc-pVDZ, is crucial for obtaining accurate results that correlate well with experimental data where available. researchgate.netnih.gov

Theoretical calculations on similar fluorinated energetic materials have demonstrated that the introduction of fluorine-containing substituents can significantly enhance properties like the heat of formation. researchgate.net For 1,3-Pentadiyne, 1,5,5,5-tetrafluoro-, these computational methods can predict key parameters such as bond lengths, bond angles, and vibrational frequencies, offering a detailed molecular-level understanding before potentially complex and hazardous experimental synthesis is undertaken. The results from these calculations form the basis for further theoretical investigations, including conformational analysis and reaction mechanism studies. superfri.org

Conformational Analysis and Energetic Profiles of Fluorinated Pentadiyne Derivatives

The conformational landscape of fluorinated molecules is heavily influenced by the stereoelectronic effects of the carbon-fluorine (C-F) bond. nih.gov For derivatives of 1,3-Pentadiyne, 1,5,5,5-tetrafluoro-, conformational analysis reveals the preferred spatial arrangements of the atoms and the associated energy profiles. The introduction of fluorine atoms can induce significant changes in molecular conformation compared to their non-fluorinated counterparts. researchgate.netmdpi.com

Several factors govern the conformational preferences in fluorinated compounds:

Dipole-Dipole Interactions: The highly polarized C-F bond creates significant local dipoles, and their interactions can stabilize or destabilize certain conformations. nih.gov

Hyperconjugation: An important stabilizing interaction involves the donation of electron density from an adjacent C-H or C-C σ-bond into the low-energy σ* antibonding orbital of the C-F bond. This effect often favors a gauche arrangement. nih.gov

Steric Repulsion: While fluorine is a relatively small atom, repulsion between fluorine atoms or between fluorine and other bulky groups can disfavor certain conformations. nih.gov

Electronic Structure and Bonding Analysis in the C≡CF Motif

The C≡CF motif is a critical feature of 1,3-Pentadiyne, 1,5,5,5-tetrafluoro-, and its electronic structure dictates much of the molecule's chemistry. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry due to the high electronegativity of fluorine, which imparts significant ionic character to the bond (Cδ+—Fδ−). wikipedia.org This strong polarization affects the adjacent carbon-carbon triple bond.

Key aspects of the electronic structure include:

Polarization and Reactivity: The electron-withdrawing nature of fluorine polarizes the entire π-system of the pentadiyne chain. This polarization can make the carbon atoms in the C≡CF motif susceptible to nucleophilic attack.

Hyperconjugation and Antibonding Orbitals: The C-F bond possesses a low-lying σ* antibonding orbital. This orbital can accept electron density from neighboring bonds, a phenomenon known as hyperconjugation, which can influence the molecule's conformation and stability. nih.gov

Theoretical methods like Generalized Valence Bond (GVB) theory and Natural Bond Orbital (NBO) analysis can provide a detailed picture of the bonding. acs.orgrsc.org NBO analysis, for instance, can quantify the charge transfer and orbital interactions, confirming the nature and strength of bonds and hyperconjugative effects within the molecule. rsc.org In related fluorinated graphenes, the strength of the C-F bond was found to vary significantly depending on the local chemical environment, a factor that is also relevant for understanding the reactivity of the C≡CF motif. researchgate.net

Reaction Mechanism Studies and Activation Energy Calculations

Theoretical studies are essential for exploring potential reaction pathways, such as cyclization, for highly reactive molecules like 1,3-Pentadiyne, 1,5,5,5-tetrafluoro-. Computational methods can map the potential energy surface of a reaction, identifying transition states and calculating activation energies to determine the feasibility of a proposed mechanism.

For non-fluorinated 1,3-diynes, various catalytic and thermal reactions are known, including cyclizations to form aromatic and heterocyclic rings. mdpi.com For example, the reaction of 1,3-diynes with primary amines can lead to the formation of pyrroles. mdpi.com The introduction of the tetrafluoro- group in 1,3-Pentadiyne, 1,5,5,5-tetrafluoro- would significantly alter the electronic landscape, likely influencing the regioselectivity and activation barriers of such cyclization reactions. DFT calculations can be used to model these pathways, comparing the energetics of different possible cyclization modes (e.g., [2+2+2] cycloadditions, Bergman cyclization if structurally possible in related systems) and the influence of the fluorine substituents on the transition state structures and energies.

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-conjugated system. libretexts.org In pentadiyne-related systems like 1,3-pentadiene, acs.orgnih.gov-hydride shifts are common and thermally allowed, proceeding through a suprafacial pathway. youtube.comlibretexts.org This involves the migration of a hydrogen atom from one end of the five-carbon chain to the other.

For a system like 1,3-Pentadiyne, 1,5,5,5-tetrafluoro-, a direct analogue of a hydrogen shift is not present. However, theoretical analysis can explore the possibility of other sigmatropic shifts, such as the migration of a fluorine atom or the entire trifluoromethyl group, although these are generally less common and may have high activation barriers. DFT computations are a powerful tool for investigating such possibilities. By calculating the Gibbs free energy of activation for potential rearrangement pathways, researchers can determine their feasibility. nih.gov For instance, in cyclopentadienyl (B1206354) systems, the sigmatropic migration of a trimethylsilyl (B98337) group was found to be the dominant dynamic process, with a computationally determined low activation energy. nih.gov A similar theoretical approach could be applied to fluorinated pentadiyne systems to explore potential intramolecular rearrangements and their associated energetics.

Predictive Modeling of Chemical Properties (e.g., using SPARC methodology)

Predictive models are crucial for estimating the physicochemical properties of compounds, especially for novel or potentially hazardous materials where experimental data is scarce. The SPARC (SPARC Performs Automated Reasoning in Chemistry) methodology is one such tool used to predict a wide range of properties from molecular structure alone. researchgate.net

SPARC breaks down molecules into functional groups or "reaction centers" and applies mechanistic and quantitative structure-activity relationship (QSAR) models to calculate properties. researchgate.net For 1,3-Pentadiyne, 1,5,5,5-tetrafluoro-, SPARC could be used to estimate properties such as:

Vapor pressure

Aqueous solubility

Henry's Law constant

Acid dissociation constant (pKa)

The accuracy of SPARC has been demonstrated for a wide variety of organic compounds, showing good agreement between predicted and experimental values. researchgate.netresearchgate.net While its performance for highly specialized, fluorine-rich compounds like 1,3-Pentadiyne, 1,5,5,5-tetrafluoro- would need specific validation, it represents a valuable first-pass tool for estimating key environmental and chemical parameters. For example, SPARC has been reliably used to predict the pKa of various organic compounds, a critical parameter for understanding chemical reactivity and environmental fate. researchgate.net

Reactivity Profiles and Reaction Mechanisms of 1,3 Pentadiyne, 1,5,5,5 Tetrafluoro

Cycloaddition Reactions Involving the Pentadiyne Moiety

The electron-deficient nature of the alkyne units in 1,3-Pentadiyne, 1,5,5,5-tetrafluoro- makes it an excellent substrate for cycloaddition reactions, where it acts as a potent dipolarophile or dienophile.

Reactions with Trapping Agents (Dienes, Diynes, Azides, Nitrones)

Dienes: The conjugated diyne system can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with dienes. Due to the electron-withdrawing effect of the fluorine atoms, the reaction is expected to proceed efficiently with electron-rich dienes. For instance, cobalt-catalyzed [4+2] cycloadditions between 1,3-dienes and alkynes are known to produce 1,4-cyclohexadiene (B1204751) derivatives with high regio- and enantioselectivity. nih.gov This suggests that 1,3-Pentadiyne, 1,5,5,5-tetrafluoro- could react with dienes like 2,3-dimethyl-1,3-butadiene (B165502) or cyclopentadiene (B3395910) to form highly functionalized cyclic structures.

Azides: The reaction of alkynes with azides, a classic example of 1,3-dipolar cycloaddition (Huisgen cycloaddition), is a cornerstone of "click" chemistry. wikipedia.orgresearchgate.net The high electrophilicity of the fluorinated alkynes in 1,3-Pentadiyne, 1,5,5,5-tetrafluoro- would facilitate this reaction, leading to the formation of 1,2,3-triazoles. This reaction is often catalyzed by copper(I), which ensures the regioselective formation of the 1,4-disubstituted triazole isomer. researchgate.netsigmaaldrich.com Computational studies have shown that fluorine substitution on a cyclooctyne (B158145) ring dramatically enhances its reactivity with azides in strain-promoted cycloadditions. nih.gov This highlights the activating effect of fluorine on the alkyne moiety for this transformation.

Nitrones: As 1,3-dipoles, nitrones readily react with electron-deficient alkynes in [3+2] cycloaddition reactions to yield isoxazoline (B3343090) or isoxazole (B147169) heterocycles. wikipedia.orgwikipedia.org The regioselectivity of this addition is controlled by frontier molecular orbital (FMO) interactions. For electron-poor alkynes, the interaction between the nitrone's Highest Occupied Molecular Orbital (HOMO) and the alkyne's Lowest Unoccupied Molecular Orbital (LUMO) is dominant, typically leading to the formation of 4-substituted isoxazoles. wikipedia.orgrsc.org The reaction kinetics can be significantly accelerated with highly electron-deficient nitrones. acs.orgnih.gov

Trapping AgentReaction TypeExpected ProductKey Features of Analogous Reactions
Electron-rich Dienes[4+2] Cycloaddition (Diels-Alder)Substituted CyclohexadienesCobalt catalysis can control regioselectivity and enantioselectivity. nih.gov
Azides1,3-Dipolar CycloadditionFluorinated 1,2,3-TriazolesCopper(I) catalysis provides high yield and 1,4-regioselectivity. sigmaaldrich.com
Nitrones1,3-Dipolar CycloadditionFluorinated IsoxazolesReaction is with electron-deficient alkynes; regioselectivity is FMO-controlled. wikipedia.orgrsc.org

Alkyne Annulation for Heterocycle Formation (e.g., Azacycles)

The electrophilic nature of the alkynes in 1,3-Pentadiyne, 1,5,5,5-tetrafluoro- makes them excellent partners in annulation reactions for the synthesis of various heterocycles, particularly azacycles (nitrogen-containing rings). These reactions often involve a cascade process where an initial intermolecular reaction is followed by an intramolecular cyclization.

For example, copper-catalyzed heteroannulation of N-fluoro-N-alkylsulfonamides with terminal alkynes has been reported to produce substituted pyrroles and pyridines. bohrium.comresearchgate.net This process involves the capture of an amidyl radical by the alkyne, followed by an intramolecular hydrogen atom transfer and cyclization. Another powerful method involves nitrene/alkyne cascades, where a metal-generated nitrene reacts with an alkyne to initiate a sequence that can terminate in C-H insertion, forming bridged azacycles. researchgate.netnih.gov Such strategies could be applied to 1,3-Pentadiyne, 1,5,5,5-tetrafluoro- to construct complex, fluorine-containing nitrogen heterocycles.

Metal-Catalyzed and Metal-Mediated Transformations

The pi-systems of the diyne moiety can interact strongly with transition metal centers, leading to a rich variety of catalytic and stoichiometric transformations.

Activation and Complexation with Transition Metals (e.g., Cu(I), Au(I), Ru)

The electron-deficient alkynes of 1,3-Pentadiyne, 1,5,5,5-tetrafluoro- are expected to form stable complexes with soft, electron-rich transition metals. Metals like copper(I), gold(I), and ruthenium are known to coordinate with alkynes, activating them towards further reactions.

Copper(I) and Gold(I): These metals are well-known for their ability to activate terminal alkynes. Gold(I) alkynyl complexes, in particular, are versatile intermediates that can transfer the alkynyl group to other metal centers like ruthenium or iridium in transmetallation reactions. researchgate.net

Ruthenium: Ruthenium complexes are also capable of coordinating with and catalyzing reactions of alkynes. For example, Ru(II) complexes have been shown to be effective catalysts in various cycloaddition and annulation reactions. The specific coordination of fluorinated alkynes to these metal centers can influence the electronic properties and subsequent reactivity of the complex. mdpi.com

The interaction between the fluorinated alkyne and the metal center typically involves π-donation from the alkyne to the metal and π-back-donation from the metal's d-orbitals to the alkyne's π* antibonding orbitals. The strong electron-withdrawing nature of the tetrafluoroethyl group would enhance the back-donation component, leading to strong and stable metal-alkyne complexes.

Cross-Coupling and Dimerization Reactions with Fluorinated Alkynes

Palladium-catalyzed cross-coupling reactions are a powerful tool for C-C bond formation, and these methods have been successfully applied to fluorinated substrates. mdpi.com Reactions like the Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, could be adapted for 1,3-Pentadiyne, 1,5,5,5-tetrafluoro-. Given the presence of a terminal fluoroalkyne, it could readily participate in such couplings to attach various organic fragments.

Furthermore, the dimerization or oligomerization of fluorinated alkynes can be achieved using transition metal catalysts. These reactions can lead to the formation of complex conjugated systems with interesting electronic and material properties. The specific regiochemical outcome of such reactions would likely be controlled by the choice of catalyst and reaction conditions.

TransformationTypical Metal CatalystExpected OutcomeNotes on Analogous Systems
Complexation/ActivationCu(I), Au(I), Ru(II)Stable metal-alkyne π-complexesGold(I) alkynyls are effective for transmetallation to other metals. researchgate.net
Cross-Coupling (e.g., Sonogashira)Pd(0)/Cu(I)Functionalized diynesEffective for C-C bond formation on fluorinated substrates. mdpi.com
Dimerization/OligomerizationVarious (e.g., Ni, Pd)Conjugated poly-ynesCan produce materials with unique electronic properties.

Functionalization and Derivatization Strategies

Beyond cycloadditions and metal-catalyzed couplings, the unique structure of 1,3-Pentadiyne, 1,5,5,5-tetrafluoro- allows for other functionalization strategies. The presence of a terminal alkyne C-H bond provides a handle for deprotonation to form a potent nucleophile. This acetylide could then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to install new functional groups at the C1 position.

Radical reactions also offer a viable pathway for functionalization. For instance, radical addition to a terminal alkyne can initiate a cascade of reactions, including hydrogen atom transfer and cyclization, to build highly substituted cyclic structures in a single step. researchgate.netnih.gov The electron-deficient nature of the diyne system would make it a good acceptor for nucleophilic radicals. Defluorinative functionalization, where a C-F bond is cleaved and replaced, is another emerging strategy for modifying highly fluorinated molecules, potentially allowing for transformations at the tetrafluoroethyl group under specific conditions. rsc.org

Tetrafunctionalization of Polyfluoroalkynes

The concept of tetrafunctionalization represents a powerful strategy in synthetic organic chemistry, enabling the introduction of four new functional groups onto a single molecular scaffold in a controlled manner. While specific studies on the tetrafunctionalization of 1,3-pentadiyne, 1,5,5,5-tetrafluoro- are not extensively documented, the principles derived from the study of other polyfluoroalkynes offer significant insights into its potential reactivity.

Research into the 1,2,3,4-tetrafunctionalization of polyfluoroalkynes has demonstrated the feasibility of constructing complex molecular architectures, such as 5- to 7-membered (E)-1,2-difluorovinyl azacycles. This transformation proceeds through a divergent pathway involving a sequence of 1,2-carboamination or 1,2-diamination followed by defluorinative polyfunctionalization. A key aspect of this methodology is the generation of allenyl intermediates without the need for transition-metal catalysts or oxidants. This approach allows for the subsequent functionalization of vicinal C(sp3)–F bonds. Given the structural similarities, it is plausible that 1,3-pentadiyne, 1,5,5,5-tetrafluoro- could undergo analogous transformations, providing a pathway to highly functionalized, fluorine-containing heterocyclic systems.

The general reaction conditions for such transformations on fluoroalkynes often involve the use of a base, such as 1,8-diazabicycloundec-7-ene (DBU), with reaction times ranging from 15 minutes to 24 hours. The high E/Z selectivities observed in these reactions suggest a high degree of stereochemical control.

Table 1: Representative Conditions for Tetrafunctionalization of Fluoroalkynes

Parameter Value
Reagents Fluoroalkyne, Difunctional Nucleophiles
Catalyst/Promoter Base (e.g., DBU)
Solvent Aprotic Polar Solvents (e.g., DMSO)
Temperature Room Temperature to Mild Heating
Reaction Time 15 minutes - 24 hours

| Key Intermediates | Allenyl species |

Chemo-, Regio-, and Stereoselective Transformations

The selective transformation of polyfunctional molecules is a cornerstone of modern organic synthesis. For polyfluoroalkynes like 1,3-pentadiyne, 1,5,5,5-tetrafluoro-, achieving high levels of chemo-, regio-, and stereoselectivity is crucial for their application in the synthesis of complex target molecules.

Annulation reactions of fluoroalkynes have been developed that proceed with high selectivity to form various cyclic structures. These transformations often exploit the unique electronic properties conferred by the fluorine atoms. For instance, the use of fluorine as a detachable "activator" can facilitate annulation and defluorinative functionalization reactions with high chemo-, regio-, and stereoselectivity, obviating the need for transition metal catalysts and oxidizing agents. This methodology has been shown to have a broad substrate scope and good functional group tolerance.

Nickel-catalyzed four-component reactions have also been employed for the chemo-, regio-, and stereoselective synthesis of polysubstituted 1,3-dienes from terminal alkynes. These reactions typically involve an alkyne, a perfluoroalkyl iodide, and an aryl boroxine, and proceed with high regioselectivity (>95:5). The stereoselectivity is often controlled by factors such as the steric hindrance of radical intermediates, favoring anti-addition. While not specifically demonstrated for 1,3-pentadiyne, 1,5,5,5-tetrafluoro-, its terminal alkyne moiety suggests its potential as a substrate in similar catalytic systems.

Table 2: Factors Influencing Selectivity in Fluoroalkyne Transformations

Selectivity Type Influencing Factors
Chemoselectivity Nature of the catalyst and reagents, reaction conditions.
Regioselectivity Electronic effects of substituents, steric hindrance.

| Stereoselectivity | Reaction mechanism (e.g., syn- or anti-addition), catalyst control. |

Reactions Maintaining Carbon-Fluorine Bond Integrity (e.g., Grignard reactions, hydrogenation, halogenation)

A significant aspect of the chemistry of fluorinated compounds is the ability to perform transformations on other parts of the molecule without cleaving the strong carbon-fluorine bonds. This allows for the late-stage introduction of fluorine or the use of fluorinated building blocks in complex syntheses.

Grignard Reactions: The formation of Grignard reagents from fluorinated compounds can be challenging due to the high strength of the C-F bond. Direct reaction with magnesium is often not feasible. However, the terminal alkyne proton in 1,3-pentadiyne, 1,5,5,5-tetrafluoro- is expected to be acidic and could potentially react with a pre-formed Grignard reagent in an acid-base reaction to form an alkynyl Grignard reagent. This would allow for subsequent reactions with various electrophiles, such as aldehydes, ketones, and carbon dioxide, all while preserving the C-F bonds.

Hydrogenation: The selective hydrogenation of the carbon-carbon triple bonds in 1,3-pentadiyne, 1,5,5,5-tetrafluoro- without affecting the C-F bonds is a plausible transformation. Catalytic hydrogenation using standard catalysts like palladium on carbon (Pd/C) or Lindlar's catalyst could potentially lead to the corresponding diene or alkane, respectively. The conditions would need to be carefully controlled to avoid hydrodefluorination, which can occur under harsh conditions.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the alkyne functionalities of 1,3-pentadiyne, 1,5,5,5-tetrafluoro- is an expected reaction. This would lead to the formation of tetra- or di-haloalkenes, depending on the stoichiometry of the halogenating agent. The reaction is anticipated to proceed without compromising the integrity of the existing C-F bonds, thus providing a route to highly halogenated aliphatic compounds.

Table 3: Predicted Reactions Maintaining C-F Bond Integrity

Reaction Type Reagents Potential Product(s)
Grignard Reagent Formation R-MgX (e.g., EtMgBr) CF₃-C≡C-C≡C-MgBr
Hydrogenation (Partial) H₂, Lindlar's Catalyst 1,5,5,5-Tetrafluoro-1,3-pentadiene
Hydrogenation (Full) H₂, Pd/C 1,1,1,5-Tetrafluoropentane

| Bromination | Br₂ (1 or 2 equivalents) | Dibromo- or Tetrabromo- adducts |

Advanced Research Applications and Potential of 1,3 Pentadiyne, 1,5,5,5 Tetrafluoro in Synthetic Chemistry and Advanced Materials

Strategic Intermediate in Organofluorine Synthesis

1,3-Pentadiyne, 1,5,5,5-tetrafluoro- serves as a valuable intermediate in the synthesis of specialized organofluorine compounds. The presence of multiple reactive sites—two alkyne units, an acidic terminal proton, and a labile terminal fluorine—allows for a wide range of chemical transformations. Organofluorine chemistry is critical in the development of pharmaceuticals, agrochemicals, and materials due to the profound effects of fluorine on a molecule's physicochemical properties. researchgate.net

The terminal alkyne proton is sufficiently acidic to be removed by a base, forming a nucleophilic acetylide anion. This anion can then react with various electrophiles to introduce new functional groups, extending the carbon chain and creating more complex structures. This reactivity is a cornerstone of alkyne chemistry, enabling the construction of larger molecular frameworks. youtube.com Furthermore, the conjugated diyne system can participate in a variety of coupling reactions, further expanding its synthetic utility.

The strategic placement of the trifluoromethyl group significantly influences the reactivity of the entire molecule. As a potent electron-withdrawing group, it enhances the acidity of the terminal proton and modifies the electron density of the π-systems, impacting how the molecule interacts with other reagents. This electronic modulation is a key feature exploited in its role as a synthetic intermediate.

Precursor for Complex Fluorinated Molecular Architectures (e.g., Azacycles, Polymeric Structures)

The high reactivity of the alkyne functionalities in 1,3-pentadiyne, 1,5,5,5-tetrafluoro- makes it an excellent precursor for building complex fluorinated molecular architectures, including heterocyclic compounds like azacycles and advanced polymeric materials.

Azacycle Synthesis: Fluorinated azacycles are of particular interest in medicinal chemistry. The diyne structure is a prime candidate for cycloaddition reactions. Specifically, the [3+2] cycloaddition, often referred to as the Huisgen cycloaddition, between an alkyne and an azide is a powerful method for constructing 1,2,3-triazoles, a type of azacycle. wikipedia.orgnih.gov The reaction of 1,3-pentadiyne, 1,5,5,5-tetrafluoro- with organic azides can proceed to form novel triazoles bearing both a trifluoromethyl group and a fluoroalkynyl substituent, or potentially undergo further reactions to form bis-triazoles. The unique electronic nature of fluoroalkynes can influence the regioselectivity of these cycloadditions, providing a route to specific isomers. rsc.orgresearchgate.net Recent studies have demonstrated that fluoroalkynes are effective partners in annulation reactions to produce a variety of 5- to 7-membered azacycles. rsc.orgresearchgate.net

Table 1: Potential Cycloaddition Reactions for Azacycle Synthesis

Reactant Reaction Type Potential Product
Organic Azide (R-N₃) [3+2] Cycloaddition Fluorinated 1,2,3-Triazole
Nitrone [3+2] Cycloaddition Fluorinated Isoxazoline (B3343090)

Polymeric Structures: The polymerization of alkynes can lead to conjugated polymers with interesting electronic and optical properties. The polymerization of 1,3-diynes, in particular, is a known method for producing cross-linked or conjugated network polymers. nih.govresearchgate.net The presence of fluorine in the resulting polymer, derived from 1,3-pentadiyne, 1,5,5,5-tetrafluoro-, would be expected to impart properties such as high thermal stability, chemical resistance, and low surface energy, which are characteristic of fluoropolymers. keio.ac.jp The rigid, conjugated backbone derived from the diyne unit could lead to materials with applications in electronics or as high-performance coatings.

Development of Novel Reaction Methodologies Utilizing Fluoroalkyne Reactivity

Research into the reactivity of compounds like 1,3-pentadiyne, 1,5,5,5-tetrafluoro- drives the development of new synthetic methods. The unique reactivity imparted by the fluorine substituents opens avenues for transformations that are not possible with their non-fluorinated counterparts.

One emerging area is the use of the fluorine atom as a "detachable activator". rsc.orgresearchgate.net In certain reactions, the C-F bond can be cleaved, facilitating a transformation without the need for traditional transition metal catalysts. This approach offers a greener and more efficient synthetic route. For instance, defluorinative functionalization of fluoroalkynes can be used to achieve tetrafunctionalization of the original alkyne bond, creating highly substituted and complex products with excellent stereoselectivity. rsc.orgresearchgate.net

Furthermore, the high electron density and reactivity of terminal alkynes make them suitable for surface-confined reactions, where they can be used to synthesize molecular wires or two-dimensional networks on noble metal surfaces. mdpi.com The specific electronic signature of this fluorinated diyne could be exploited to control self-assembly and reactivity in the field of nanotechnology.

Role in Fundamental Studies of Fluorine's Influence on Chemical Reactivity and Structure

1,3-Pentadiyne, 1,5,5,5-tetrafluoro- is an ideal model compound for fundamental studies on the influence of fluorine on chemical systems. The presence of both a trifluoromethyl group and a single fluorine atom at opposite ends of a conjugated system allows for the investigation of their distinct electronic effects.

Table 2: Electronic Effects of Fluorine Substituents

Substituent Primary Electronic Effect Impact on Molecule
-CF₃ Strong Inductive (-I) Withdraws electron density, increases acidity of nearby protons, stabilizes adjacent negative charges. rsc.org

Fluorine is the most electronegative element, and its substitution into an organic molecule dramatically alters properties such as bond strength, dipole moment, and molecular orbital energies. nih.gov The strong electron-withdrawing inductive effect of the CF3 group significantly lowers the energy of the molecule's frontier molecular orbitals (HOMO and LUMO). rsc.org This has profound implications for the molecule's reactivity in reactions such as cycloadditions, where orbital energies dictate the reaction rate and selectivity. wikipedia.org

By studying the spectroscopic properties and reaction outcomes of 1,3-pentadiyne, 1,5,5,5-tetrafluoro-, chemists can gain deeper insights into how multiple fluorine substituents interact electronically across a conjugated π-system. Computational studies on such molecules help refine theoretical models that predict the stability and reactivity of other complex organofluorine compounds. nih.gov These fundamental investigations are crucial for the rational design of new fluorinated molecules with desired properties for applications in medicine and materials science.

Q & A

Basic: What are the primary synthetic strategies for 1,3-Pentadiyne, 1,5,5,5-tetrafluoro-?

Methodological Answer:
Synthesis typically involves introducing fluorine atoms into a diyne backbone. A common approach uses trifluoromethylating agents (e.g., Ruppert–Prakash reagent) under controlled conditions. For example:

  • Step 1: Start with a 1,3-pentadiyne precursor.
  • Step 2: Fluorinate the terminal positions using fluorinating agents like SF₄ or F₂ gas in inert solvents (e.g., acetonitrile) with a base (e.g., K₂CO₃) to stabilize intermediates .
  • Step 3: Monitor reaction progress via ¹⁹F NMR to confirm substitution patterns.
    Key Considerations: Reaction temperature (<0°C) minimizes side reactions, and anhydrous conditions prevent hydrolysis of fluorinated intermediates .

Basic: Which analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • ¹⁹F NMR Spectroscopy: Resolves fluorine environments (δ ~ -70 to -120 ppm for CF₃ groups) and confirms substitution positions .
  • IR Spectroscopy: Identifies triple bonds (C≡C stretching ~2200 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns (e.g., [M]⁺ peaks for C₅F₄).
  • X-ray Crystallography: Resolves spatial arrangements of fluorine atoms and diyne geometry, critical for reactivity studies .

Advanced: How do fluorine substituents influence the electronic structure and reactivity of 1,3-pentadiyne systems?

Methodological Answer:
Fluorine’s electronegativity induces strong electron-withdrawing effects , altering the compound’s frontier molecular orbitals:

  • HOMO-LUMO Gap: Fluorine lowers the LUMO energy, enhancing electrophilic reactivity (e.g., in cycloadditions).
  • Reactivity in Click Chemistry: Fluorinated diynes exhibit accelerated [2+2] cycloadditions with electron-deficient alkenes due to increased polarization .
    Experimental Validation:
  • Use DFT calculations (B3LYP/6-311+G(d,p)) to model orbital energies and compare with experimental reaction kinetics .
  • Contrast fluorinated vs. non-fluorinated diynes in Diels-Alder reactions to quantify rate enhancements .

Advanced: How can researchers resolve contradictions in thermal stability data for fluorinated diynes?

Methodological Answer:
Conflicting thermal stability reports often stem from:

  • Sample Purity: Trace impurities (e.g., residual solvents) lower decomposition temperatures. Use HPLC or GC-MS to verify purity .
  • Methodological Variability: Compare DSC/TGA data under identical conditions (heating rate, atmosphere).
  • Theoretical Cross-Validation: Calculate bond dissociation energies (BDEs) via ab initio methods (e.g., CCSD(T)) to predict stability trends. For example, C-F bonds in 1,5,5,5-tetrafluoro derivatives are ~485 kJ/mol, suggesting high thermal resilience .

Advanced: How can factorial design optimize reaction parameters for synthesizing fluorinated diynes?

Methodological Answer:
A 2³ factorial design systematically tests variables:

  • Factors: Temperature (A), fluorinating agent concentration (B), reaction time (C).
  • Response Variables: Yield (%) and purity (HPLC area%).
    Protocol:

Define high/low levels for each factor (e.g., A: -10°C vs. 25°C).

Conduct 8 experiments in triplicate.

Analyze via ANOVA to identify significant interactions (e.g., A×B interaction might reveal optimal low-temperature/high-concentration conditions).
Case Study: A 2024 study using this approach achieved 78% yield by optimizing SF₄ concentration and reaction time .

Advanced: What computational strategies predict regioselectivity in fluorinated diyne reactions?

Methodological Answer:

  • Reactivity Indices: Calculate Fukui functions (f⁻) to identify nucleophilic/electrophilic sites. Fluorine’s inductive effect directs electrophiles to terminal carbons.
  • Transition State Modeling: Use QST2/QST3 methods in Gaussian to map energy barriers for competing pathways (e.g., endo vs. exo cycloadditions) .
    Validation: Compare computational predictions with experimental regioselectivity ratios (e.g., 4:1 preference for α-addition in fluorodiynes vs. 1:1 in non-fluorinated analogs) .

Advanced: How do steric effects of fluorine substituents impact catalytic reactions involving this compound?

Methodological Answer:

  • Steric Maps: Generate Connolly surfaces (via Avogadro) to visualize fluorine’s van der Waals radii (1.47 Å), which hinder catalyst approach.
  • Case Study: In Pd-catalyzed Sonogashira couplings, bulky CF₃ groups reduce coupling efficiency by 40% compared to CH₃ analogs. Mitigate this by using bulky ligands (e.g., XPhos) to create steric pockets .

Basic: What safety protocols are essential when handling 1,5,5,5-tetrafluoro-1,3-pentadiyne?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of volatile fluorinated intermediates.
  • Personal Protective Equipment (PPE): Wear nitrile gloves and fluoropolymer-coated lab coats (resistant to HF byproducts).
  • Waste Disposal: Neutralize fluorinated waste with Ca(OH)₂ slurry to precipitate insoluble CaF₂ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.